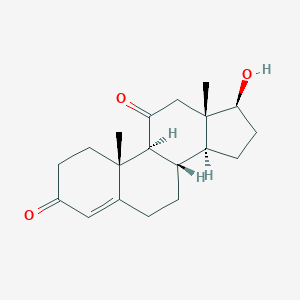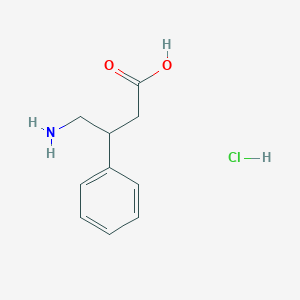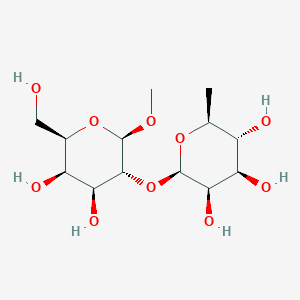
Ácido (10E,12Z)-octadeca-10,12-dienoico
Descripción general
Descripción
El ácido (10E,12Z)-octadecadienóico, también conocido como ácido linoleico conjugado trans-10,cis-12, es un ácido graso poliinsaturado omega-6. Se caracteriza por la presencia de dos dobles enlaces ubicados en los átomos de carbono 10 y 12 en las configuraciones trans y cis, respectivamente. Este compuesto se encuentra naturalmente en los productos cárnicos y lácteos de los animales rumiantes y se ha estudiado por sus posibles beneficios para la salud y aplicaciones industriales .
Aplicaciones Científicas De Investigación
El ácido (10E,12Z)-octadecadienóico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El ácido (10E,12Z)-octadecadienóico ejerce sus efectos principalmente a través de la activación de los receptores activados por proliferadores de peroxisomas (PPAR), particularmente PPAR alfa. Esta activación conduce a la regulación de los genes involucrados en el metabolismo de los lípidos, lo que resulta en una mayor oxidación de los ácidos grasos y una reducción del almacenamiento de triglicéridos . El compuesto también inhibe la diferenciación de adipocitos, lo que contribuye a sus posibles efectos antiobesidad .
Análisis Bioquímico
Biochemical Properties
(10E,12Z)-Octadeca-10,12-dienoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to originate mainly from bacterial isomerisation and biohydrogenation of polyunsaturated fatty acids (PUFA) in the rumen and from the desaturation of vaccenic acid . The compound has been attributed to various antioxidant and antitumor activities .
Cellular Effects
(10E,12Z)-Octadeca-10,12-dienoic acid has significant effects on various types of cells and cellular processes. For instance, it has been found to mitigate skin inflammation in mice that became hypersensitive after exposure to 2,4-dinitrofluorobenzene, an experimental model for allergic contact dermatitis . It also suppresses the proliferation of CD4+ T cells and LPS-induced activation of bone marrow-derived dendritic cells .
Molecular Mechanism
At the molecular level, (10E,12Z)-Octadeca-10,12-dienoic acid exerts its effects through various mechanisms. It has been found to downregulate the expression of vascular endothelial growth factor A, which plays a crucial role in angiogenesis . It also inhibits the antigen-induced immunoactivation and LPS-induced production of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (10E,12Z)-Octadeca-10,12-dienoic acid can change over time. For example, dietary intake of lipids rich in omega-3 α-linolenic acid elevated levels of this compound in the serum and feces of mice, an effect dependent on the presence of intestinal bacteria .
Dosage Effects in Animal Models
The effects of (10E,12Z)-Octadeca-10,12-dienoic acid can vary with different dosages in animal models. For instance, it has been found that chronic exposure to this compound is dose-dependent in lean female mammals .
Metabolic Pathways
(10E,12Z)-Octadeca-10,12-dienoic acid is involved in various metabolic pathways. It is a product of the metabolism of α-linolenic acid by intestinal bacteria . It also interacts with various enzymes and cofactors involved in these metabolic pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido (10E,12Z)-octadecadienóico se puede sintetizar mediante la isomerización del ácido linoleico. Un método común implica el uso de una enzima isomerasa de ácido graso polienoico de Propionibacterium acnes, que cataliza la isomerización del ácido linoleico para producir ácido (10E,12Z)-octadecadienóico . La reacción generalmente ocurre en condiciones suaves, con la enzima actuando como un biocatalizador.
Métodos de producción industrial
La producción industrial de ácido (10E,12Z)-octadecadienóico a menudo involucra procesos de fermentación microbiana. Por ejemplo, las cepas de Escherichia coli o levadura genéticamente modificadas se pueden usar para expresar la enzima isomerasa de ácido graso polienoico, lo que permite la producción a gran escala del compuesto . El proceso de fermentación es seguido por pasos de extracción y purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (10E,12Z)-octadecadienóico sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de hidroperóxidos y otros productos de oxidación.
Reducción: Los dobles enlaces se pueden reducir para formar ácidos grasos saturados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: La hidrogenación catalítica utilizando catalizadores de paladio o níquel se emplea a menudo.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como cloro o bromo.
Principales productos formados
Oxidación: Hidroperóxidos y aldehídos.
Reducción: Ácido esteárico (un ácido graso saturado).
Sustitución: Derivados halogenados de ácido (10E,12Z)-octadecadienóico.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (9Z,11E)-octadecadienóico: Otro isómero de ácido linoleico conjugado con dobles enlaces en las posiciones 9 y 11.
Ácido linoleico: Un ácido graso poliinsaturado omega-6 con dos dobles enlaces cis en las posiciones 9 y 12.
Ácido alfa-linolénico: Un ácido graso omega-3 con tres dobles enlaces cis en las posiciones 9, 12 y 15.
Singularidad
El ácido (10E,12Z)-octadecadienóico es único debido a su configuración específica de doble enlace trans y cis, que imparte actividades biológicas distintas en comparación con otros isómeros y ácidos grasos. Su capacidad para activar PPAR alfa e inhibir la diferenciación de adipocitos lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
(10E,12Z)-octadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-NMMTYZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040628 | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2420-56-6 | |
| Record name | trans-10-cis-12-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-octadecadienoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-10,cis-12-Conjugated linoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


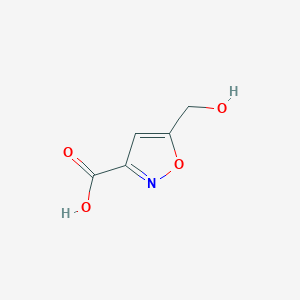
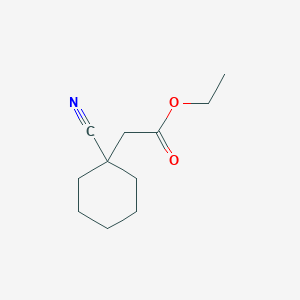
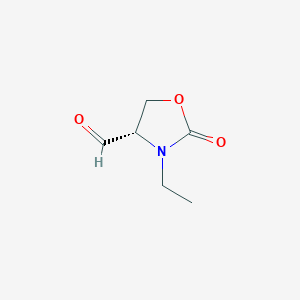
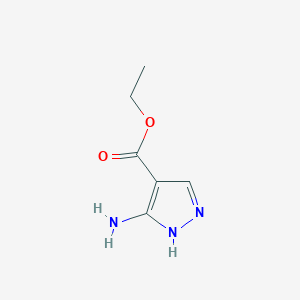
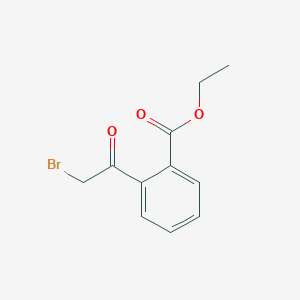
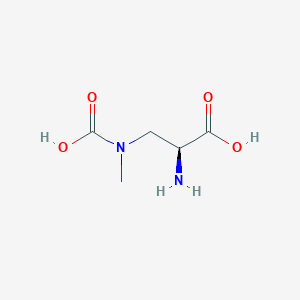
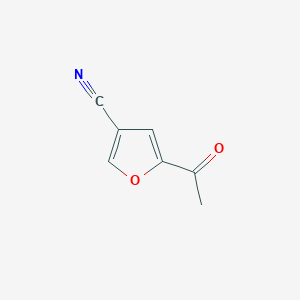
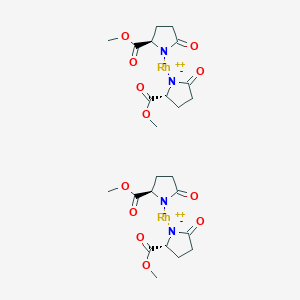

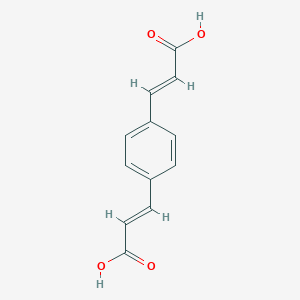
![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)
